molecular formula C7H4Cl2O B3423644 2,3-Dichlorobenzaldehyde CAS No. 31155-09-6

2,3-Dichlorobenzaldehyde

Cat. No.: B3423644
CAS No.: 31155-09-6
M. Wt: 175.01 g/mol
InChI Key: LLMLNAVBOAMOEE-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis and Fine Chemical Research

The presence of both an aldehyde functional group and strategically placed chlorine atoms makes 2,3-dichlorobenzaldehyde (B127699) a versatile reagent in advanced organic synthesis. The aldehyde group readily participates in a variety of carbon-carbon bond-forming reactions, while the chlorine atoms can be either retained in the final product or modified through various transformations. This dual reactivity allows for the creation of highly functionalized molecules that are key intermediates in the production of high-value fine chemicals. cymitquimica.com

The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing effect of the chlorine atoms, makes it a prime target for nucleophilic attack. cymitquimica.com This property is fundamental to its role in numerous synthetic strategies.

Role as a Precursor in Diverse Chemical Transformations

This compound is a key starting material for a multitude of chemical reactions, leading to a diverse range of products. Its utility is demonstrated in several important transformations:

Condensation Reactions: It readily undergoes condensation reactions with various active methylene (B1212753) compounds. For instance, it reacts with 2-hydroxy acetophenone (B1666503) in a Claisen-Schmidt condensation to form chalcone (B49325) derivatives. emarefa.netrdd.edu.iq These chalcones can then be used to synthesize a variety of heterocyclic compounds like thiazines, oxazines, and isoxazoles. emarefa.netrdd.edu.iq Similarly, reaction with paracetamol yields a chalcone that can be further transformed into pyrimidine (B1678525) and pyrazole (B372694) derivatives. rdd.edu.iq The Knoevenagel condensation is another example of its reactivity.

Hydrazone Formation: The compound reacts with isonicotinoylhydrazine to form this compound isonicotinoylhydrazone, a molecule that has been investigated for its potential biological activities. ontosight.ai

Wittig Reaction: this compound can participate in the Wittig reaction, a powerful method for forming alkenes. researchgate.netnih.gov This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide. masterorganicchemistry.com

Biginelli Condensation: It is utilized in the Biginelli condensation to produce dihydropyrimidinones, such as ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. sigmaaldrich.com

Henry Reaction: The compound is a substrate in the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. acs.org

Overview of Contemporary Research Trajectories

Current research involving this compound is focused on several key areas, including the development of more efficient and environmentally friendly synthetic methods and the exploration of its use in the synthesis of novel compounds with potential applications in medicine and materials science.

One significant research direction is the optimization of its synthesis. Traditional methods for producing this compound have faced challenges such as low yields and harsh reaction conditions. google.com Recent efforts have focused on developing greener synthesis routes, for example, by using hydrogen peroxide as an oxidant and employing catalytic systems to improve selectivity and reduce waste. patsnap.comgoogle.comgoogle.com

Another major area of investigation is its application in the synthesis of complex heterocyclic structures. emarefa.netrdd.edu.iqrdd.edu.iq Researchers are exploring its use in multicomponent reactions, like the Biginelli reaction, to create diverse molecular libraries for drug discovery. sigmaaldrich.com The synthesis of indole (B1671886) derivatives from this compound is also an active area of research, with applications in the development of fine chemicals and pharmaceuticals. acs.org Furthermore, its role in the synthesis of compounds with potential anticancer properties is being explored. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
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InChI Key

LLMLNAVBOAMOEE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl2O
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DSSTOX Substance ID

DTXSID7064239
Record name 2,3-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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CAS No.

6334-18-5, 31155-09-6
Record name 2,3-Dichlorobenzaldehyde
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Record name 2,3-Dichlorobenzaldehyde
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Record name Benzaldehyde, dichloro-
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Record name Benzaldehyde, 2,3-dichloro-
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Record name 2,3-DICHLOROBENZALDEHYDE
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Synthetic Methodologies and Process Development

Established Synthetic Routes to 2,3-Dichlorobenzaldehyde (B127699)

Two principal methods have historically dominated the industrial production of this compound: the diazotization of 2,3-dichloroaniline (B127971) hydrochloride and the halogenation followed by hydrolysis of 2,3-dichlorotoluene (B105489).

Synthesis from 2,3-Dichloroaniline Hydrochloride via Diazonium Salt Intermediates

This classical route involves the conversion of 2,3-dichloroaniline hydrochloride into a diazonium salt, which is then reacted with formaldoxime (B1209246) to yield this compound. The initial step is the diazotization of 2,3-dichloroaniline hydrochloride, which is conducted at low temperatures (typically 2-7°C) using sodium nitrite (B80452) in an acidic medium. google.com This low-temperature condition is critical to minimize the decomposition of the unstable diazonium salt.

Following the formation of the diazonium salt, it undergoes a reaction with formaldoxime in the presence of a copper catalyst. google.com The cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺), which act as the catalyst. To stabilize the catalyst and improve the reaction's homogeneity, ammonium (B1175870) ions are introduced as a stabilizing agent. google.com The resulting intermediate is then subjected to hydrolysis to form the final product, this compound. This method is noted for its relatively short technological process and stable product quality. google.com

Synthesis via Halogenation and Hydrolysis of 2,3-Dichlorotoluene

An alternative and widely used industrial method begins with 2,3-dichlorotoluene. This process involves the side-chain halogenation of 2,3-dichlorotoluene to form 2,3-dichlorobenzal halide, which is subsequently hydrolyzed to produce this compound. patsnap.com

A common approach is the bromination of 2,3-dichlorotoluene. patsnap.com The reaction is often carried out in a solvent such as 1,2-dichloroethane, with a radical initiator like azobisisobutyronitrile (AIBN) as a catalyst. chemicalbook.com To improve the efficiency and sustainability of the process, hydrogen peroxide is often used as an auxiliary material to regenerate bromine from the hydrogen bromide byproduct, thereby increasing the utilization of bromine atoms. google.com

The resulting 2,3-dichlorobenzal bromide is then hydrolyzed. This can be achieved using an aqueous solution of hydrogen bromide with an auxiliary solvent like N,N-dimethyl acetamide (B32628) at elevated temperatures (130-140°C). patsnap.com Another method involves hydrolysis with an aqueous solution of sodium carbonate under reflux conditions. chemicalbook.comgoogle.com The crude this compound is then typically purified by methods such as steam stripping and recrystallization. patsnap.com

Alternative and Emerging Synthetic Pathways

Research into more efficient and environmentally friendly synthetic routes has led to the development of alternative pathways. One notable emerging method is the direct oxidation of 2,3-dichlorotoluene. google.com This process utilizes a catalyst system composed of one or more metal ion complexes of cobalt, molybdenum, and bromine, with hydrogen peroxide serving as the oxidant and acetic acid as the solvent. google.com This method is advantageous due to its mild reaction conditions, short reaction times, and high raw material utilization rate. google.com The reaction can be performed in a continuous tubular reactor, allowing for effective control and enhanced safety and production efficiency. google.com

Another synthetic approach is the Hantzsch dihydropyridine (B1217469) synthesis, where this compound is a key starting material. beilstein-journals.org While this is more of an application of the compound, variations of this reaction, such as the Knoevenagel condensation followed by a Michael addition and ring closure, represent a pathway to complex molecules from this compound. kuleuven.be

Furthermore, the synthesis of this compound derivatives, such as this compound isonicotinoylhydrazone, is achieved through a straightforward condensation reaction between this compound and isonicotinoylhydrazine. ontosight.ai This highlights the utility of this compound as a versatile precursor in the synthesis of more complex molecules.

Advancements in Synthetic Efficiency and Selectivity

Optimization of Reaction Conditions for Enhanced Yield and Purity

Significant research has been dedicated to optimizing reaction parameters for the established synthetic routes. For the synthesis from 2,3-dichlorotoluene, variations in reaction temperature, reaction time, and the concentration of reagents have been shown to impact the final yield and purity. For instance, in the bromination step, controlling the temperature between 70°C and 85°C is crucial. In the subsequent hydrolysis, temperatures around 130-140°C for 8 hours have been reported to be effective. patsnap.com

In one optimized process starting from 2,3-dichlorotoluene, a yield of 72.1% with a GC purity of 99.26% was achieved after recrystallization from ethanol (B145695). chemicalbook.com Another patent describes a method with a total yield exceeding 75% and a product purity of over 99.5%. patsnap.com These results are often achieved through careful control of the reaction conditions and efficient purification techniques like steam stripping and recrystallization. patsnap.com

The table below provides a summary of research findings on the optimization of reaction conditions for the synthesis of this compound from 2,3-Dichlorotoluene.

Table 1: Optimization of Reaction Conditions for this compound Synthesis from 2,3-Dichlorotoluene

Parameter Value Outcome Reference
Bromination Temperature 70 - 85°C Effective bromination
Hydrolysis Temperature 130 - 140°C Efficient hydrolysis patsnap.com
Hydrolysis Time 8 hours Complete reaction patsnap.com
Oxidation Temperature 25°C High purity product chemicalbook.com
Oxidation Time 7 hours Good yield chemicalbook.com
Overall Yield 72.1% High purity achieved chemicalbook.com
GC Purity 99.26% Excellent product quality chemicalbook.com
Overall Yield >75% Highly selective synthesis patsnap.com
Product Purity >99.5% Industrially viable process patsnap.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, influencing both the efficiency and selectivity of the reactions. actylis.com In the diazotization route, copper ions (Cu⁺/Cu²⁺) are essential catalysts for the reaction between the diazonium salt and formaldoxime. google.com The stability of this catalyst system is enhanced by the presence of ammonium ions. google.com

For the synthesis from 2,3-dichlorotoluene, radical initiators like azobisisobutyronitrile (AIBN) are commonly used to catalyze the side-chain bromination. google.com The use of hydrogen peroxide in conjunction with AIBN catalysis allows for the in-situ regeneration of bromine, making the process more atom-economical. google.com

More advanced catalytic systems are being explored for the direct oxidation of 2,3-dichlorotoluene. A notable example is the use of a multi-component catalyst system comprising cobalt, molybdenum, and bromine metal ion complexes. google.com This catalytic approach enables the use of hydrogen peroxide as a green oxidant and proceeds under mild conditions. google.com The reaction temperature for this catalytic oxidation is typically in the range of 60-130°C, with a preferred range of 90-120°C, and a short reaction residence time of 60 to 1800 seconds in a continuous reactor. google.com

The table below details various catalytic systems employed in the synthesis of this compound.

Table 2: Catalytic Approaches in this compound Synthesis

Starting Material Catalytic System Role of Catalyst Reference
2,3-Dichloroaniline Hydrochloride Cupric (Cu²⁺) / Cuprous (Cu⁺) ions with Ammonium ions Catalyzes reaction of diazonium salt with formaldoxime google.com
2,3-Dichlorotoluene Azobisisobutyronitrile (AIBN) Radical initiator for side-chain bromination google.com
2,3-Dichlorotoluene Cobalt, Molybdenum, and Bromine metal ion complexes Catalyzes direct oxidation with hydrogen peroxide google.com

Strategies for By-product Reduction and Environmental Sustainability in Synthesis

The synthesis of this compound has been the subject of research aimed at improving environmental sustainability and reducing the generation of unwanted by-products. Traditional methods often involve harsh conditions, complex processes, and low raw material utilization, leading to significant environmental concerns. google.com Modern approaches focus on green chemistry principles to create more efficient, safer, and environmentally benign synthetic routes.

Another approach focuses on the direct oxidation of 2,3-dichlorotoluene using a continuous flow tubular reactor. google.com This method offers mild reaction conditions, short reaction times, and high raw material utilization. google.com The continuous process enhances safety and stability, making it suitable for large-scale production. google.com By using a catalyst system of cobalt acetate (B1210297) and sodium molybdate (B1676688) with hydrogen peroxide in an acetic acid solution, this method achieves efficient and controlled oxidation. google.com

Solvent-free, or mechanochemical, synthesis methods also represent a significant step towards environmental sustainability. discoveryjournals.orgnih.gov These methods, often conducted at room temperature using techniques like ball milling, can dramatically reduce or eliminate the need for harmful organic solvents. discoveryjournals.orgnih.gov Such solvent-free approaches lead to lower E-factors (a measure of waste produced) and higher effective mass yield compared to conventional solvent-based syntheses. discoveryjournals.org

The table below summarizes and compares different sustainable synthesis strategies for this compound.

Starting Material Key Reagents/Catalysts Key Features Yield/Purity Reference
2,3-DichlorotolueneBromine, Hydrogen Peroxide, Azobisisobutyronitrile, Sodium CarbonateGreen oxidation with H₂O₂, avoids heavy metal catalysts, reduces bromine usage.>70% Yield, >99.25% Purity google.com
2,3-DichlorotolueneCobalt Acetate, Sodium Molybdate, Hydrogen Peroxide, Acetic AcidContinuous flow process, enhanced safety and control, suitable for industrial scale.High raw material utilization google.com
2,3-Dichloroaniline HydrochlorideFormaldoxime, Copper Sulfate, Sodium Sulfite, Ammonium ChlorideOne-step oxidation method, utilizes chemical plant waste as a potential raw material source.51% Yield, >98% Purity google.com

Overcoming Synthetic Challenges

Addressing Steric Hindrance Effects in Synthesis

The synthesis of this compound is notably challenging due to the steric hindrance created by the three adjacent substituents on the benzene (B151609) ring (two chlorine atoms and an aldehyde group). google.com This arrangement can impede reaction kinetics and lower yields. The ortho and meta positioning of the two chlorine atoms significantly influences the molecule's reactivity and physical properties, such as solubility, compared to other isomers. mdpi.comnih.gov

One of the primary starting materials for overcoming this steric challenge is 2,3-dichloroaniline. google.com In one process, 2,3-dichloroaniline hydrochloride is converted into a diazonium salt, which then reacts with formaldoxime. google.com The steric hindrance in 2,3-dichloroaniline affects the basicity of the amino group, a property that can be exploited for its separation and purification from isomers. google.com The synthesis proceeds using a one-step oxidation method catalyzed by copper ions, with ammonium ions acting as a stabilizer, to yield the final product. This method is reported to be effective despite the steric challenges, providing a shorter route and higher yield compared to other multi-step processes. google.com

Another route starts from 2,3-dichlorotoluene. The synthesis involves a bromination step followed by hydrolysis and oxidation. google.com While steric hindrance is a factor, the reaction conditions are optimized to achieve high conversion rates and selectivity. The use of specific catalysts and controlled temperatures helps to overcome the steric barriers and minimize the formation of by-products. google.compatsnap.com For instance, the bromination is catalyzed by azobisisobutyronitrile, and the subsequent oxidation is facilitated by a hydrogen bromide catalyst, enabling the reaction to proceed efficiently. google.com

Research has also shown that in certain condensation reactions, such as the formation of hydrazones from this compound, the steric hindrance does not negatively impact the product yield when an effective catalyst like citric acid is used. dovepress.com This suggests that the appropriate choice of catalyst is crucial for overcoming the steric challenges inherent in the molecule's structure.

Industrial-Scale Synthesis Considerations in Research

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Research has focused on developing processes that are not only high-yielding but also economically viable and safe for large-scale operations. google.comgoogle.com

One patented method emphasizes its suitability for industrialization by using readily available and low-cost raw materials, such as 2,3-dichlorotoluene. google.com The process conditions are described as gentle and controllable, which is a significant advantage for industrial applications where safety and process stability are paramount. google.com The ability to recover and reuse solvents, such as 1,2-dichloroethane, further enhances the economic and environmental profile of the process on an industrial scale. google.comchemicalbook.com

The development of continuous flow reactor technology for the synthesis of this compound from 2,3-dichlorotoluene is a major advancement for industrial production. google.com Batch processing, which is common in laboratory synthesis, presents challenges in control and safety when scaled up. google.com Continuous flow systems offer superior heat and mass transfer, allowing for better temperature control and minimizing the risk of runaway reactions. This leads to a safer, more stable, and highly efficient production process suitable for continuous industrial operation. google.com

The table below outlines key considerations for the industrial-scale synthesis of this compound based on different research findings.

Synthesis Route (Starting Material) Industrial-Scale Advantages Reported Yield/Purity Reference
From 2,3-DichlorotolueneGentle and controllable reaction conditions, low-cost raw materials, potential for solvent recovery, high selectivity.Overall Yield: ≥70%, Purity: ≥99.25% google.com
From 2,3-Dichloroaniline HydrochlorideShort reaction route, potential to use industrial waste streams, high yield and product quality.Yield: 51%, Purity: >98% google.com
Continuous Oxidation of 2,3-DichlorotolueneEnhanced safety and stability over batch processes, high production efficiency, suitable for continuous operation.High raw material utilization google.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

2,3-Dichlorobenzaldehyde (B127699) is an aromatic aldehyde where the benzene (B151609) ring is substituted with two chlorine atoms at the 2 and 3 positions relative to the aldehyde group. cymitquimica.com The chemical behavior of the aldehyde moiety is significantly influenced by the electronic effects of these halogen substituents. Chlorine atoms are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). However, for halogens, the inductive effect typically dominates.

The two chlorine atoms on the phenyl ring enhance the electrophilic character of the carbonyl carbon in the aldehyde group. cymitquimica.com This increased electrophilicity makes the aldehyde more susceptible to attack by nucleophiles. The electron-withdrawing nature of the chlorine atoms pulls electron density from the aromatic ring and, consequently, from the attached carbonyl group, making the carbon atom of the C=O group more electron-deficient and thus more reactive towards nucleophilic addition reactions.

Conversely, the aldehyde group itself is deactivating and meta-directing for electrophilic aromatic substitution on the benzene ring. The combined deactivating properties of the aldehyde and the chlorine atoms make electrophilic substitution on the aromatic ring less favorable.

Condensation Reactions of this compound

This compound serves as a key starting material in various condensation reactions to synthesize a range of heterocyclic and acyclic compounds.

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a fundamental reaction for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). researchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. researchgate.netrdd.edu.iq this compound readily participates in this reaction.

In a typical procedure, equimolar amounts of this compound and a substituted acetophenone are reacted in a basic medium, such as ethanolic sodium hydroxide (B78521), at room temperature. rdd.edu.iq The base abstracts a proton from the α-carbon of the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone (B49325). researchgate.net

A specific example is the synthesis of 3-(2,3-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, prepared by reacting this compound with 2-hydroxyacetophenone (B1195853) in the presence of 10% ethanolic sodium hydroxide. rdd.edu.iq Similarly, chalcones have been synthesized by reacting this compound with 1-(2,3-dihydrobenzo[b] cymitquimica.comsci-hub.sedioxin-6-yl)ethan-1-one. sci-hub.se These chalcones are valuable intermediates for synthesizing various heterocyclic compounds. rdd.edu.iq

Table 1: Examples of Claisen-Schmidt Condensation with this compound

Ketone ReactantBase/SolventProductReference
2-Hydroxyacetophenone10% NaOH / Ethanol (B145695)3-(2,3-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one rdd.edu.iq
1-(2,3-dihydrobenzo[b] cymitquimica.comsci-hub.sedioxin-6-yl)ethan-1-oneNot specified1,4-benzodioxan-6-yl substituted chalcone sci-hub.se
4-aminoacetophenoneNot specified(E)-1-(4-aminophenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one scilit.com

This compound reacts with primary amines and hydrazine (B178648) derivatives to form Schiff bases (imines) and hydrazones, respectively. These reactions involve the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

For instance, the condensation of this compound with phenylhydrazine (B124118) hydrochloride in refluxing ethanol, using sodium acetate (B1210297) to adjust the pH, yields the hydrazone (E)-1-(2,3-dichlorobenzylidene)-2-phenylhydrazine. derpharmachemica.comresearchgate.net The formation of the imine bond (C=N) is a key feature of these products. derpharmachemica.com Similarly, reaction with 2-thiophenecarbohydrazide in a solvent like ethanol or methanol (B129727) under reflux conditions produces N'-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide.

These reactions are often catalyzed by a small amount of acid or can proceed under neutral conditions, sometimes requiring heat. derpharmachemica.com

Table 2: Synthesis of Schiff Bases and Hydrazones from this compound

Amine/Hydrazine ReactantConditionsProductReference
Phenylhydrazine hydrochlorideEthanol, Sodium Acetate, Reflux(E)-1-(2,3-dichlorobenzylidene)-2-phenylhydrazine derpharmachemica.comresearchgate.net
2-ThiophenecarbohydrazideEthanol or Methanol, RefluxN'-(2,3-dichlorobenzylidene)-2-thiophenecarbohydrazide
2,4-Dinitrophenylhydrazine (B122626)Ethanol, HCl (catalyst)Schiff base of 2,4-dinitrophenylhydrazine and this compound researchgate.netajol.info

The Biginelli reaction is a one-pot, multi-component condensation that synthesizes 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs. amazonaws.com This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). amazonaws.comevitachem.com

This compound can serve as the aldehyde component in this reaction. evitachem.comchemicalbook.com For example, the reaction of this compound, a β-ketoester, and urea or thiourea under acidic conditions (e.g., using hydrochloric acid or a Lewis acid) leads to the formation of a 4-(2,3-dichlorophenyl)-substituted tetrahydropyrimidine (B8763341) derivative. evitachem.comchemicalbook.com The reaction proceeds through a series of condensation and cyclization steps to form the final heterocyclic ring structure. evitachem.com One specific product synthesized via this method is ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. chemicalbook.com

This compound undergoes condensation reactions with compounds containing active methylene (B1212753) groups, such as oxindoles. This reaction, a type of Knoevenagel condensation, typically occurs at the C3 position of the oxindole (B195798) ring.

The synthesis of (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one is achieved by refluxing this compound with 6-chlorooxindole (B1630528) in the presence of a catalytic amount of a base like piperidine (B6355638). researchgate.netbohrium.com The reaction results in the formation of a C=C double bond, linking the two reactant moieties. A similar reaction between this compound and oxindole in ethanol with piperidine as a catalyst yielded (E)-3-(2,3-dichlorobenzylidene)indolin-2-one with an 89% yield after 3 hours at 90°C. wright.edu

Table 3: Oxindole Condensation with this compound

Oxindole DerivativeCatalyst/SolventProductReference
6-ChlorooxindolePiperidine / Reflux(E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one researchgate.netbohrium.com
OxindolePiperidine / Ethanol(E)-3-(2,3-dichlorobenzylidene)indolin-2-one wright.edu

Oxidation and Reduction Transformations

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,3-dichlorobenzoic acid. This transformation can be achieved using various oxidizing agents. One method involves the use of hydrogen peroxide. google.com In a patented process, 2,3-dichlorobenzyl alcohol (an intermediate) is oxidized to this compound using hydrogen peroxide catalyzed by aqueous hydrogen bromide. google.com While this describes the formation of the aldehyde, stronger oxidation conditions would lead to the carboxylic acid.

Reduction: The aldehyde group is susceptible to reduction to a primary alcohol, (2,3-dichlorophenyl)methanol. Standard hydride reducing agents are effective for this transformation. For example, 2,3-dichloro-6-nitrobenzaldehyde (B1310661) (a derivative) can be reduced to the corresponding benzyl (B1604629) alcohol under standard hydride conditions. googleapis.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that chemoselectively reduces the aldehyde in the presence of other reducible groups like the aromatic chloro substituents. rsc.org Catalytic hydrogenation can also be employed, although care must be taken to avoid dehalogenation of the aromatic ring. googleapis.com

Oxidation of the Aldehyde Group to Carboxylic Acids

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 2,3-dichlorobenzoic acid. This transformation is a fundamental reaction in organic synthesis, and various oxidizing agents have been employed to achieve this conversion.

One common method involves the use of potassium permanganate (B83412) (KMnO₄). chemicalbook.com In a specific synthetic route, this compound is oxidized with KMnO₄ to yield 2,3-dichlorobenzoic acid. chemicalbook.com The reaction can be carried out in an inert atmosphere, often with refluxing conditions. chemicalbook.com Phase transfer catalysis has also been shown to be an effective technique for the oxidation of substituted benzaldehydes, including chloro-substituted derivatives, using permanganate ions. rasayanjournal.co.inresearch-advances.org This method allows the reaction to proceed smoothly in non-polar solvents like toluene (B28343) or ethyl acetate at room temperature, with high yields of the corresponding benzoic acids. research-advances.org

Another oxidizing agent that has been successfully used is hydrogen peroxide (H₂O₂). In one patented process, this compound is oxidized to 2,3-dichlorobenzoic acid using hydrogen peroxide in the presence of sodium hydroxide and t-butyl alcohol, achieving a yield of 75%. google.comgoogleapis.com Other oxidants like dichromate under acidic conditions and in the presence of a phase transfer catalyst have also been reported for the oxidation of substituted benzaldehydes to their corresponding benzoic acids with high yields. chemijournal.com Hypochlorite has also been investigated as a mild and non-polluting oxidant for converting benzaldehydes to carboxylic acids. asianpubs.org

The table below summarizes various oxidizing agents and conditions used for the conversion of substituted benzaldehydes to benzoic acids.

Table 1: Oxidation of Substituted Benzaldehydes

Oxidizing AgentCatalyst/ConditionsSolventYieldReference
Potassium Permanganate (KMnO₄)Phase Transfer CatalystToluene/Ethyl Acetate>90% research-advances.org
Hydrogen Peroxide (H₂O₂)Sodium Hydroxidet-Butyl Alcohol75% google.comgoogleapis.com
DichromateAcidic Medium, Phase Transfer CatalystToluene/Ethyl Acetate>90% chemijournal.com
HypochloriteAqueous Acetic AcidAcetic Acid/Water- asianpubs.org
Isoquinolinium Bromochromate (IQBC)-Acetic Acid- arcjournals.org

Reduction of the Aldehyde Group to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, forming 2,3-dichlorobenzyl alcohol. This reduction is a common transformation in organic synthesis.

Standard hydride reagents are effective for this reduction. For instance, 2,3-dichloro-6-nitrobenzaldehyde can be reduced to 2,3-dichloro-6-nitrobenzyl alcohol under standard hydride conditions. googleapis.com While the specific hydride agent is not mentioned, common reagents for such transformations include sodium borohydride and lithium aluminum hydride.

Catalytic hydrogenation is another important method for the reduction of benzaldehydes. Palladium catalysts are often employed for this purpose. google.com The reduction can be carried out using hydrogen gas in an autoclave at elevated temperatures (60-120 °C) and pressures (30-70 bar). google.com Alternatively, formates can be used as the hydrogen source in the presence of a palladium catalyst. google.com Gold supported on alumina (B75360) (Au/Al₂O₃) has also been shown to be a highly selective catalyst for the liquid-phase hydrogenation of benzaldehyde (B42025) to benzyl alcohol, achieving 100% yield under specific conditions (353 K, 9 bar). d-nb.info

The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst (commonly aluminum isopropoxide) and an alcohol as the hydride source (typically isopropanol), is another method for reducing aldehydes. researchgate.net This reaction can be performed in a continuous flow reactor with alumina as a catalyst. researchgate.net

The table below provides an overview of different methods for the reduction of benzaldehydes.

Table 2: Reduction of Benzaldehydes to Benzyl Alcohols

Reducing Agent/MethodCatalyst/ConditionsProductReference
Standard Hydride Reagents-2,3-Dichloro-6-nitrobenzyl alcohol googleapis.com
Hydrogen GasPalladium CatalystBenzyl Alcohols google.com
FormatePalladium CatalystBenzyl Alcohols google.com
Hydrogen GasAu/Al₂O₃Benzyl Alcohol (100% yield) d-nb.info
Meerwein-Ponndorf-Verley (MPV)Alumina Catalyst, IsopropanolBenzyl Alcohol researchgate.net

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms on the aromatic ring of this compound can undergo nucleophilic substitution, although this is generally less facile than reactions at the aldehyde group. The electron-withdrawing nature of the two chlorine atoms and the aldehyde group can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the activating groups.

One example of a nucleophilic substitution reaction is the displacement of a chlorine atom by a nucleophile. For instance, in 3-chloro-2-nitrobenzaldehyde, the nitro group is preferentially displaced by nucleophiles over the chlorine atom. rsc.org However, in other systems, the chlorine atoms can be displaced. For example, 2-azido-3,6-dichlorobenzaldehyde can be prepared from the corresponding nitro compound by reaction with sodium azide, where the nitro group is displaced. rsc.org

The synthesis of O-[(2,3-dichlorophenyl)methyl]hydroxylamine can involve the reaction of this compound with hydroxylamine (B1172632), which acts as a nucleophile attacking the carbonyl carbon, followed by subsequent steps. smolecule.com Another example involves the reaction of 3,5-dichlorobenzaldehyde (B167965) with morpholine (B109124), where the morpholine acts as a nucleophile. evitachem.com

While direct nucleophilic substitution on the chlorine atoms of this compound itself is not extensively detailed in the provided search results, the reactivity of similar dichlorinated aromatic compounds suggests that such reactions are possible under specific conditions, often requiring strong nucleophiles and sometimes elevated temperatures or the use of catalysts.

Radical Reactions and Mechanistic Pathways in Synthesis

Radical reactions play a significant role in both the synthesis of this compound and its subsequent transformations. The mechanistic pathways of these reactions often involve the formation of highly reactive radical intermediates.

A key synthetic route to this compound involves the radical halogenation of 2,3-dichlorotoluene (B105489). googleapis.com This process is often initiated by a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.comgoogle.com In one method, 2,3-dichlorotoluene is reacted with bromine in the presence of AIBN. chemicalbook.com The reaction proceeds through a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a benzyl radical. This radical then reacts with bromine to form 2,3-dichlorobenzyl bromide and a new bromine radical, propagating the chain. The resulting 2,3-dichlorobenzyl bromide is then hydrolyzed to 2,3-dichlorobenzyl alcohol, which is subsequently oxidized to this compound. google.com

The photochemistry of benzaldehydes also involves radical intermediates. Upon irradiation, benzaldehyde can form a benzoyl radical. beilstein-journals.org This radical can then participate in various reactions. For example, it can react with nucleophiles like tert-butylamine (B42293) to form amides after oxidation. beilstein-journals.org The detection and characterization of such short-lived radical intermediates are crucial for elucidating reaction mechanisms and can be achieved using techniques like radical trapping followed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. chimia.ch

Understanding these radical reaction pathways is essential for optimizing synthetic procedures and controlling product distribution. The study of these mechanisms often involves the use of radical scavengers, such as TEMPO, to confirm the involvement of radical intermediates. researchgate.netresearchgate.net

Synthesis and Characterization of Novel Derivatives

Design and Synthesis of Chalcone (B49325) Hybrids

Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). nih.gov The reaction of 2,3-dichlorobenzaldehyde (B127699) with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521), yields chalcone hybrids. rdd.edu.iqemarefa.net For instance, the condensation of this compound with 2-hydroxyacetophenone (B1195853) in ethanolic sodium hydroxide produces a chalcone that can be further modified. rdd.edu.iq

The general procedure involves dissolving equimolar amounts of this compound and a substituted acetophenone in a suitable solvent like ethanol (B145695). nih.govrdd.edu.iq A base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide, is then added to catalyze the condensation. rdd.edu.iqnih.gov The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. rdd.edu.iqresearchgate.net The resulting chalcone product is often a solid that can be isolated by filtration after acidifying the reaction mixture. rdd.edu.iq

Table 1: Synthesis of Chalcone Derivatives from this compound

Reactant 1Reactant 2CatalystSolventProduct
This compound2-HydroxyacetophenoneSodium HydroxideEthanol(E)-1-(2-hydroxyphenyl)-3-(2,3-dichlorophenyl)prop-2-en-1-one
This compound1-(2,3-dihydrobenzo[b] rdd.edu.iqCurrent time information in Bangalore, IN.dioxin-6-yl)ethan-1-oneBaseNot specified1-(2,3-dihydrobenzo[b] rdd.edu.iqCurrent time information in Bangalore, IN.dioxin-6-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one sci-hub.se

The synthesized chalcones are characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and elemental analysis to confirm their chemical structures. emarefa.net

Development of Hydrazone Derivatives for Medicinal Chemistry Research

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure and are known for their wide range of biological activities. The synthesis of hydrazone derivatives of this compound is generally achieved through the condensation reaction with a hydrazine (B178648) derivative. ontosight.aiderpharmachemica.com This reaction is typically straightforward and results in high yields. ajol.info

A common method involves reacting this compound with a hydrazine, such as isonicotinohydrazide or phenylhydrazine (B124118) hydrochloride, in a suitable solvent like methanol (B129727) or ethanol. derpharmachemica.comajol.info For example, N'-(2,3-dichlorobenzylidene)isonicotinohydrazide is synthesized by reacting a 1:1 molar ratio of this compound and isonicotinohydrazide in methanol at room temperature. ajol.info The product can then be purified by recrystallization. ajol.info Similarly, (E)-1-(2,3-dichlorobenzylidene)-2-phenylhydrazine is synthesized by the condensation of this compound and phenylhydrazine hydrochloride in the presence of sodium acetate (B1210297) in ethanol under reflux conditions. derpharmachemica.com

The structures of these hydrazone derivatives are confirmed by single-crystal X-ray diffraction, ¹H NMR, ¹³C NMR, and other spectroscopic methods. derpharmachemica.comajol.info These studies are crucial for understanding the structure-activity relationships of these compounds in medicinal chemistry. ajol.info

Table 2: Examples of Hydrazone Derivatives from this compound

Reactant 1Reactant 2SolventConditionsProduct
This compoundIsonicotinohydrazideMethanolRoom Temperature, 1 hrN'-(2,3-dichlorobenzylidene)isonicotinohydrazide ajol.info
This compoundPhenylhydrazine hydrochlorideEthanolReflux(E)-1-(2,3-dichlorobenzylidene)-2-phenylhydrazine derpharmachemica.com
This compound4-Nitrophenyl hydrazineEthanol with acetic acid catalystRoom Temperature1-(2,3-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine discoveryjournals.org

Preparation of Heterocyclic Compounds

Chalcones derived from this compound serve as valuable intermediates for the synthesis of various heterocyclic compounds. rdd.edu.iqemarefa.net

Thiazine (B8601807) and Oxazine (B8389632) Derivatives: These six-membered heterocyclic compounds can be prepared by the cyclization of the chalcone intermediate. rdd.edu.iqemarefa.net For the synthesis of thiazine derivatives, the chalcone is reacted with thiourea (B124793) in the presence of a base like ethanolic sodium hydroxide. rdd.edu.iq Similarly, oxazine derivatives are obtained by reacting the chalcone with urea (B33335) under basic conditions. rdd.edu.iqemarefa.net The reaction is typically stirred at room temperature for several hours. rdd.edu.iq

Isoxazole Derivatives: Isoxazole derivatives can be synthesized by reacting the chalcone with hydrazine hydrate. rdd.edu.iqemarefa.net The reaction is often carried out in a solvent like triethylamine (B128534) and involves heating the mixture. rdd.edu.iq Another route to isoxazoles involves the cycloaddition of nitrile oxides, which can be generated in situ from aldoximes, with alkynes. nih.gov

The structures of these heterocyclic derivatives are elucidated using IR, ¹H NMR, ¹³C NMR, and elemental analysis. emarefa.net

Quinazoline (B50416) derivatives are another class of heterocyclic compounds that can be synthesized using this compound. One synthetic route involves the nitration of this compound to yield 2,3-dichloro-6-nitrobenzaldehyde (B1310661). google.com This intermediate then undergoes a series of reactions, including reaction with hydroxylamine (B1172632) HCl and acetic anhydride, reduction of the nitro group, and subsequent cyclization steps to form the quinazoline ring system. google.com For example, this pathway is utilized in the production of Anagrelide hydrochloride. google.com

Another approach involves the one-pot condensation of 2-anthranilamide with this compound. ajol.info This reaction can be catalyzed by agents such as boric acid or sodium dihydrogen phosphate (B84403) under solvent-free conditions. ajol.info

Indolinone derivatives can be synthesized through the Knoevenagel condensation of an appropriate indolinone precursor with this compound. researchgate.net For instance, (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one is synthesized by refluxing 6-chlorooxindole (B1630528) with this compound in the presence of a catalyst like piperidine (B6355638). researchgate.net The structure of the resulting indolinone derivative is typically confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

Tetrahydropyrimidine-2-one derivatives are synthesized via the Biginelli reaction, a one-pot multicomponent reaction. rjstonline.com This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. rjstonline.com While a specific synthesis using this compound was not detailed in the provided search results, the general method involves reacting the aldehyde with a β-dicarbonyl compound and urea or thiourea in the presence of a catalyst. rjstonline.comnih.gov For example, various substituted benzaldehydes have been reacted with ethyl benzoylacetate and thiourea using catalysts like HCl or DABCO to produce a series of tetrahydropyrimidine (B8763341) derivatives. nih.gov

Synthesis of (2,3-Dichlorophenyl)oxoacetonitrile and Related Intermediates

The synthesis of (2,3-Dichlorophenyl)oxoacetonitrile, also known as 2,3-dichlorobenzoyl cyanide, is a significant process in organic chemistry, often serving as a crucial step in the preparation of more complex molecules like pharmaceuticals. echemi.comchembk.com The primary and most documented route involves the cyanation of a carboxylic acid derivative, specifically 2,3-dichlorobenzoyl chloride. This section details the synthesis of this key intermediate and the subsequent conversion to the target nitrile.

Preparation of 2,3-Dichlorobenzoyl Chloride

A common precursor for the synthesis of 2,3-dichlorobenzoyl cyanide is 2,3-dichlorobenzoyl chloride. google.com This intermediate is typically prepared from 2,3-dichlorobenzoic acid. The reaction involves treating 2,3-dichlorobenzoic acid with thionyl chloride. googleapis.com This standard conversion of a carboxylic acid to an acid chloride is efficient, with one documented synthesis reporting a yield of 500 g of 2,3-dichlorobenzoyl chloride from 500 g of the corresponding benzoic acid, achieving a purity of 98% as determined by Gas Chromatography. googleapis.com The reaction is generally heated to drive it to completion and remove the excess thionyl chloride. googleapis.com

Synthesis of (2,3-Dichlorophenyl)oxoacetonitrile

The conversion of 2,3-dichlorobenzoyl chloride to (2,3-dichlorophenyl)oxoacetonitrile is accomplished through a substitution reaction with a cyanide salt. google.com Copper(I) cyanide (cuprous cyanide) is frequently employed for this transformation, often in the presence of an organic solvent and heat. google.comchemicalbook.com

Several variations of this procedure exist, differing in the choice of solvent and the use of additives. For instance, one method involves reacting 2,3-dichlorobenzoyl chloride with cuprous cyanide in the absence of a solvent, followed by the addition of toluene (B28343) for workup. google.comchemicalbook.com In this process, the mixture is heated to 160-165°C for several hours. google.comchemicalbook.com After cooling and adding toluene, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. google.comchemicalbook.com The crude product is then purified by crystallization from petroleum ether, yielding 2,3-dichlorobenzoyl cyanide with a high yield and purity. google.comgoogle.comchemicalbook.com

Another approach utilizes a solvent such as monochlorobenzene for the reaction. googleapis.com In this case, potassium iodide is added as a catalyst along with copper cyanide. The reaction mixture is heated to reflux (132-135°C) for approximately 6 hours. googleapis.com Similarly, acetonitrile (B52724) can be used as the solvent. echemi.com A suspension of 2,3-dichlorobenzoyl chloride and copper(I) iodide in acetonitrile is stirred until a homogeneous solution forms, after which sodium cyanide is added to initiate the reaction. echemi.com

The research findings from various synthetic routes are summarized in the table below.

Table 1: Synthesis of (2,3-Dichlorophenyl)oxoacetonitrile

Starting Material Reagents Solvent Temperature Reaction Time Reported Yield Purity Citation
2,3-Dichlorobenzoyl chloride Cuprous cyanide Toluene (for workup) 160-165 °C 7 hours 94.2% 97.4% google.comchemicalbook.com
2,3-Dichlorobenzoyl chloride Copper cyanide, Potassium iodide Monochlorobenzene 132-135 °C (Reflux) 6 hours 98.7% (based on reactant amount) 97% googleapis.com

The resulting (2,3-dichlorophenyl)oxoacetonitrile is a white solid and serves as a key intermediate for further chemical synthesis. echemi.com For example, it is a known impurity of the anticonvulsant drug Lamotrigine and is used in its synthesis. echemi.com The reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine (B1677879) salt, such as aminoguanidine bicarbonate, leads to the formation of a Schiff base intermediate, specifically 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile, which is a precursor to Lamotrigine. google.comgoogle.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2,3-Dichlorobenzaldehyde (B127699), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the aldehydic proton typically appears as a distinct singlet at a downfield chemical shift, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the substituted benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the range of 7.0 to 8.0 ppm. The specific coupling patterns and chemical shifts of these protons provide definitive confirmation of the 2,3-substitution pattern on the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identified by its characteristic resonance in the highly deshielded region of the spectrum, typically between 185 and 200 ppm. The aromatic carbons show distinct signals in the 120-140 ppm range, with the carbons directly bonded to the electron-withdrawing chlorine atoms appearing at different chemical shifts compared to the others.

Table 1: Typical NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H~10.3Aldehyde (-CHO) proton
¹H7.4 - 7.9Aromatic (Ar-H) protons
¹³C~188Carbonyl (C=O) carbon
¹³C~138Aromatic C-CHO
¹³C~135Aromatic C-Cl
¹³C~133Aromatic C-Cl
¹³C128 - 131Aromatic CH carbons

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. edinst.com These methods probe the vibrational modes of molecular bonds. edinst.com A specific vibration will be IR active if it causes a change in the molecule's dipole moment and Raman active if it leads to a change in its polarizability. edinst.com

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1690-1715 cm⁻¹. Another key feature is the aldehydic C-H stretching, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the aromatic ring include C=C stretching bands in the 1400-1600 cm⁻¹ range and C-H bending vibrations. The C-Cl stretching modes for the two chlorine substituents are expected in the fingerprint region, generally below 800 cm⁻¹. theaic.org

Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong signals in the Raman spectrum. While the C=O stretch is also visible, it is typically less intense than in the IR spectrum. The symmetric vibrations of the molecule, such as the ring breathing mode, are often prominent in Raman spectra. theaic.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Technique
Aldehydic C-H Stretch2700 - 2900IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Carbonyl (C=O) Stretch1690 - 1715IR (Strong), Raman (Medium)
Aromatic C=C Stretch1400 - 1600IR, Raman
C-Cl Stretch700 - 800IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₇H₄Cl₂O), the molecular weight is 175.01 g/mol . nih.govnist.gov

In the mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of approximately 174. A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms like this compound, the mass spectrum will show a characteristic cluster of peaks for the molecular ion: an M⁺ peak (containing two ³⁵Cl atoms) at m/z 174, an (M+2)⁺ peak (one ³⁵Cl and one ³⁷Cl) at m/z 176, and an (M+4)⁺ peak (two ³⁷Cl atoms) at m/z 178. The relative intensities of these peaks are approximately 9:6:1.

Common fragmentation pathways for aromatic aldehydes involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation events include:

Loss of a hydrogen radical (H•): This results in a stable benzoyl cation fragment [M-1]⁺ at m/z 173.

Loss of the formyl radical (•CHO): This leads to the dichlorophenyl cation [M-29]⁺ at m/z 145.

Table 3: Prominent Mass Spectrometry Fragments of this compound

m/z ValueProposed Fragment IonDescription
174, 176, 178[C₇H₄Cl₂O]⁺Molecular Ion (M⁺, M+2, M+4)
173, 175, 177[C₇H₃Cl₂O]⁺Loss of H• ([M-1]⁺)
145, 147, 149[C₆H₃Cl₂]⁺Loss of •CHO ([M-29]⁺)

UV-Vis Spectroscopy for Electronic Transitions and Concentration Measurements

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum of this compound is characterized by absorptions arising from electronic transitions associated with the aromatic ring and the carbonyl group.

Two primary types of transitions are expected for this molecule:

π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. uzh.chslideshare.net They are associated with the conjugated system of the benzene ring and the carbonyl group and typically result in strong absorption bands at shorter wavelengths (below 300 nm).

n → π* transitions: This transition involves the promotion of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. uzh.chslideshare.net These transitions are lower in energy, appearing at longer wavelengths (typically >300 nm), and are characteristically much weaker (lower molar absorptivity) than π → π* transitions. shu.ac.ukslideshare.net

Research has shown that the concentration of this compound can be measured by its absorbance at a wavelength of 306 nm, which likely corresponds to the n → π* transition. mdpi.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the sample, making UV-Vis spectroscopy a valuable quantitative tool.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, which is a solid at room temperature, single-crystal X-ray diffraction analysis can unambiguously confirm its molecular structure. guidechem.comchemsrc.com The analysis would reveal the planarity of the benzene ring, the orientation of the aldehyde group relative to the ring, and the precise C-Cl, C-C, C-H, and C=O bond lengths. Furthermore, it provides insight into the crystal packing, identifying any significant intermolecular forces such as dipole-dipole interactions or stacking of the aromatic rings that govern the solid-state structure. Crystal structure data for this compound is available in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a column, and its retention time is a characteristic property under specific conditions (e.g., column type, temperature program). Purity is determined by the relative area of the main peak compared to any impurity peaks. guidechem.comchemicalbook.com The NIST Chemistry WebBook reports a Kovats retention index of 1279 for this compound on a standard non-polar siloxane column, which aids in its identification. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and separation. A common method for this compound involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier can effectively separate the compound from related substances. sielc.com HPLC is particularly valuable for analyzing samples that may not be suitable for GC due to lower volatility or thermal instability and can also be scaled up for preparative separation to purify the compound. sielc.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Studies on related substituted benzaldehydes often employ DFT methods, such as the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), to achieve a balance between computational cost and accuracy researchgate.netbiointerfaceresearch.com. For 2,3-Dichlorobenzaldehyde (B127699), such calculations would reveal how the interplay between the electron-withdrawing nature of the aldehyde group and the two chlorine atoms influences the electronic properties of the benzene (B151609) ring. The positions of the chlorine atoms (ortho and meta to the aldehyde) create an asymmetric charge distribution, impacting the molecule's dipole moment and reactivity profile.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile) malayajournal.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity malayajournal.org. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the chlorine atoms, reflecting the regions of higher electron density. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient aldehyde group, particularly the carbonyl carbon. DFT calculations are essential for precisely quantifying the energies of these orbitals and visualizing their spatial distribution researchgate.net. The analysis of substituent effects on the frontier orbitals of conjugated systems shows that inter-fragment orbital mixing plays a key role in modulating the HOMO-LUMO gap rsc.org.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

Term Description Relevance to Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap correlates with high chemical reactivity, low kinetic stability, and high polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule libretexts.orguni-muenchen.de. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different regions of charge.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue : Indicates regions of most positive electrostatic "potential," which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow : Represents areas of neutral or intermediate potential.

For this compound, an MEP map would clearly illustrate the molecule's polarity. The most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would likely be found near the aldehyde's hydrogen atom. The aromatic ring would exhibit a complex potential surface due to the combined electron-withdrawing effects of the chlorine atoms and the aldehyde group, guiding its interactions in substitution reactions walisongo.ac.id.

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes biointerfaceresearch.com.

For an accurate correlation with experimental data, which is typically recorded in the solid phase, the calculated frequencies (obtained for a gaseous state molecule in vacuo) are often uniformly scaled to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity and intermolecular interactions theaic.orgnih.gov.

In a theoretical study of this compound, DFT calculations would predict the characteristic vibrational modes. Key assignments would include:

C=O stretching: A strong band in the IR spectrum, typically around 1700 cm⁻¹.

Aromatic C-H stretching: Bands typically appearing above 3000 cm⁻¹.

C-Cl stretching: Bands in the lower frequency region of the spectrum.

Aldehyde C-H stretching: One or two bands typically found between 2700 and 2900 cm⁻¹.

Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for a definitive assignment of the observed bands, confirming the molecular structure and providing a detailed understanding of its vibrational properties researchgate.net.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While extensive MD studies specifically focused on this compound are not widely available in the literature, this technique could be applied to investigate its behavior in various environments. For instance, MD simulations could model the solvation of this compound in different solvents or its interactions within a crystal lattice. A study on related halogenated benzaldehydes noted that in the crystal structure of this compound, weak and less stabilizing Cl···Cl and H···H contacts result in lower lattice stability compared to other isomers mdpi.com. MD simulations could further explore the dynamics of these and other intermolecular forces that govern its physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. Although no specific QSAR models have been published for derivatives of this compound, this approach is widely used for structurally related compounds.

For example, 3D-QSAR studies have been successfully performed on derivatives of other dichlorinated aromatic compounds to correlate their molecular fields (steric and electrostatic) with observed herbicidal or fungicidal activities nih.govmdpi.com. A hypothetical QSAR study on this compound derivatives would involve:

Synthesizing a series of analogues with varied substituents.

Measuring their biological activity (e.g., enzyme inhibition, cytotoxicity).

Calculating a set of molecular descriptors (e.g., logP, molar refractivity, electronic parameters).

Developing a mathematical model that links the descriptors to the activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex nanobioletters.com. This technique is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a protein's active site.

While docking studies specifically featuring this compound are not prominent, research on analogous compounds demonstrates the utility of this approach. For instance, derivatives of dichlorobenzoyl compounds have been docked into the active sites of enzymes to predict their potential as anticancer agents, with reported binding affinity values and detailed analyses of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues researchgate.netnih.gov.

A molecular docking study involving this compound would calculate its binding energy (often in kcal/mol) with a target protein and visualize the specific interactions that stabilize the ligand-receptor complex. This information is invaluable for understanding its potential biological targets and for the rational design of more effective inhibitors.

Environmental Behavior and Transport Research

Volatility Studies and Vapor Pressure Determination

The volatility of 2,3-Dichlorobenzaldehyde (B127699), a key factor in its environmental distribution, has been quantified through vapor pressure measurements. Using a static method, researchers have determined the vapor pressures for both its crystalline and liquid phases. mdpi.comnih.gov These measurements allow for a detailed assessment of its tendency to transition into the gas phase. mdpi.com

The sublimation vapor pressure of this compound is comparable to its isomer, 2,4-Dichlorobenzaldehyde, and is lower than that of 4-Chlorobenzaldehyde and 4-Bromobenzaldehyde. mdpi.com The triple point, where the solid, liquid, and vapor phases coexist in equilibrium, has been established, providing a fundamental thermodynamic benchmark for the compound. mdpi.comnih.gov

Vapor Pressure and Triple Point of this compound

Experimentally determined vapor pressure (p) at various temperatures (T) and the triple point coordinates (Ttp, ptp) for this compound. Data sourced from a comprehensive thermodynamic study. mdpi.com

ParameterValueUnits
Vapor Pressure (p) at 298.15 K1.83Pa
Triple Point Temperature (Ttp)334.82K
Triple Point Pressure (ptp)87.6Pa

Water Solubility Measurements and Environmental Partitioning

The extent to which this compound dissolves in water is a critical determinant of its fate in aquatic environments. Experimental evaluation using the saturation shake-flask method at 25 °C (298.15 K) has provided precise solubility data. mdpi.comnih.gov The compound is described as sparingly soluble or practically insoluble in water. chemicalbook.comguidechem.com Its measured solubility is very similar to that of 2,4-Dichlorobenzaldehyde but lower than 2,6-Dichlorobenzaldehyde. mdpi.com

This low solubility suggests a tendency to partition from the aqueous phase into other environmental compartments like sediment or biota. Environmental partitioning describes the distribution of a chemical between different media (air, water, soil, biota). For this compound, its high potential for volatilization from water, indicated by its Henry's Law constant, is a key partitioning process. mdpi.com

Aqueous Solubility of Dichlorobenzaldehyde Isomers at 298.15 K

This table presents the experimental molar water solubility (S) for this compound and its isomers, highlighting the influence of chlorine atom positioning on this key environmental parameter. mdpi.com

CompoundMolar Water Solubility (S) (mol·m⁻³)
This compound6.4
2,4-Dichlorobenzaldehyde6.4
2,6-Dichlorobenzaldehyde7.7

Determination of Henry's Law Constants and Gibbs Energies of Hydration

By combining the experimental data from volatility and solubility studies, researchers have derived other crucial thermodynamic properties, namely the Henry's Law constant (KH) and the Gibbs energy of hydration (ΔhydG°). mdpi.comnih.gov The Henry's Law constant quantifies the partitioning of a compound between air and water, offering insight into its environmental mobility. mdpi.com

The Gibbs energy of hydration provides a measure of the interactions between the compound and water molecules. For this compound, the Henry's Law constant indicates a high potential for volatilization from water surfaces, suggesting that atmospheric transport is a significant environmental pathway. mdpi.com

Environmental Partitioning Properties of this compound at 298.15 K

Derived thermodynamic properties for this compound, including the Gibbs energy of hydration and the Henry's Law constant, calculated from experimental volatility and solubility data. mdpi.com

ParameterValueUnits
Gibbs Energy of Hydration (ΔhydG°)-12.8kJ·mol⁻¹
Henry's Law Constant (KH)71.6Pa·m³·mol⁻¹

Influence of Molecular Structure on Environmental Fate Parameters

The specific arrangement of atoms in the this compound molecule significantly influences its environmental properties. Comparisons with its isomers, 2,4- and 2,6-dichlorobenzaldehyde, reveal that the positions of the two chlorine atoms on the benzene (B151609) ring dictate the nature and strength of intermolecular forces. mdpi.com

In this compound, the arrangement of the chlorine atoms leads to weak and less stabilizing chlorine-chlorine (Cl···Cl) and hydrogen-hydrogen (H···H) contacts. This results in lower lattice stability and consequently, a higher vapor pressure (increased volatility) compared to the 2,6-isomer. The 2,6-Dichlorobenzaldehyde isomer exhibits stronger chlorine-formyl group (Cl···CHO) interactions, which increases its crystal lattice stability and reduces its volatility. The vapor pressure of this compound is, however, comparable to the 2,4-isomer, which is stabilized by different weak interactions. These structural nuances are critical in determining whether the compound is more likely to remain in soil or water, or be transported long distances in the atmosphere. mdpi.com

Pharmacological and Biological Activity Research: Mechanistic Insights

Antimicrobial Activity and Proposed Mechanisms of Action

While 2,3-dichlorobenzaldehyde (B127699) itself is recognized as a key intermediate in the synthesis of antibacterial agents, research has predominantly focused on the antimicrobial properties of its derivatives, particularly Schiff bases guidechem.com. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their diverse biological activities, including antibacterial effects jchemlett.com.

The antimicrobial efficacy of Schiff base complexes is often reported to be greater than that of the free ligands, suggesting that the presence of a metal ion can enhance their activity jchemlett.comnih.gov. The proposed mechanism for some Schiff base derivatives involves the azomethine group (-C=N-), which is crucial for their biological activity. This functional group may interfere with bacterial cell wall synthesis or disrupt other essential cellular processes.

Although specific studies detailing the antimicrobial mechanism of this compound derivatives are not extensively available, the broader research on related compounds provides a foundation for their potential action. For instance, studies on other dichlorinated compounds have highlighted their ability to act as effective antimicrobial agents ipinnovative.com. The investigation of 2,3-dihydroxybenzaldehyde, a compound with a different substitution pattern, has demonstrated antimicrobial activity against a wide array of bovine mastitis Staphylococcus aureus isolates, suggesting that substituted benzaldehydes can be a promising class of antimicrobials nih.gov.

Anticancer Research and Cellular Pathway Interference

The anticancer potential of benzaldehyde (B42025) and its derivatives has been a subject of significant research interest. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and interference with critical cellular signaling pathways nih.govresearchgate.netresearchgate.net.

Derivatives of this compound, particularly Schiff bases and related heterocyclic compounds, have been investigated for their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) nih.govresearchgate.netnih.gov. Apoptosis is a crucial process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy nih.govfrontiersin.org.

The mechanism of apoptosis induction by these derivatives often involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspase enzymes, ultimately leading to cell death frontiersin.org. For instance, certain chalcone (B49325) derivatives have been shown to induce apoptosis in colon cancer cells by activating Caspase-3 through the intrinsic pathway nih.gov. Similarly, Schiff bases derived from 2-hydroxybenzaldehyde have been found to induce apoptosis in breast cancer cells, suggesting a common mechanism for this class of compounds nih.gov. The azomethine group in Schiff bases is thought to be a key structural feature responsible for their anticancer and apoptosis-inducing activities nih.gov.

A significant aspect of the anticancer activity of benzaldehyde derivatives is their ability to interfere with specific molecular pathways that are often dysregulated in cancer. Research has shown that benzaldehyde can inhibit several major signaling pathways that are activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways researchgate.netresearchgate.net.

One of the key molecular targets identified for benzaldehyde is the 14-3-3ζ protein researchgate.netresearchgate.net. This protein is often overexpressed in various cancers and acts as a central hub in controlling oncogenic signaling networks. Benzaldehyde has been shown to suppress the interaction of 14-3-3ζ with its client proteins, thereby disrupting multiple cancer-promoting signals researchgate.netresearchgate.net. Furthermore, a derivative of benzaldehyde has been found to target the interaction of 14-3-3ζ with a phosphorylated form of histone H3, which is implicated in treatment resistance and the regulation of genes related to cancer stemness nih.gov.

The table below summarizes some of the key molecular pathways and targets affected by benzaldehyde and its derivatives in cancer cells.

Compound ClassCancer Cell LineAffected Pathway/TargetEffectReference
BenzaldehydePancreatic cancer (BxPC3), Non-small cell lung cancer (A549)PI3K/AKT/mTOR, STAT3, NFκB, ERKInhibition researchgate.net
BenzaldehydePancreatic cancer (BxPC3), Non-small cell lung cancer (A549)14-3-3ζ protein interactionsSuppression researchgate.netresearchgate.net
Benzaldehyde derivativePancreatic cancer14-3-3ζ - H3S28ph interactionInhibition nih.gov
Schiff base of 2-hydroxybenzaldehydeBreast cancer (MCF-7)MAPK signaling pathwayModulation nih.gov

Anti-diabetic Potential of Derivatives (e.g., α-glucosidase and α-amylase inhibition)

Derivatives of this compound have emerged as potential candidates for the management of diabetes through the inhibition of key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. The inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

Studies have shown that various benzaldehyde analogues can act as inhibitors of both α-glucosidase and α-amylase nih.gov. The structure-activity relationship of these compounds indicates that the presence and position of substituents on the benzaldehyde ring are critical for their inhibitory activity. For example, certain dihydroxybenzaldehydes have demonstrated significant inhibitory effects against α-glucosidase nih.gov. While these studies provide a proof of concept, more specific research on this compound derivatives is needed to fully elucidate their potential.

Design and Evaluation of Derivatives as Potential Drug Candidates

This compound is a versatile building block in organic synthesis, enabling the creation of a diverse range of derivatives with potential therapeutic applications guidechem.comgoogle.com. Its reactivity allows for its incorporation into various heterocyclic scaffolds and for the synthesis of Schiff bases, which are classes of compounds with well-documented pharmacological activities jchemlett.comtaylors.edu.mycabidigitallibrary.orgnih.govresearchgate.netsemanticscholar.org.

The design of new drug candidates based on this compound often involves creating derivatives that can interact with specific biological targets. For instance, the synthesis of Schiff bases from this compound and various amines is a common strategy to generate compounds with potential antimicrobial or anticancer properties . The biological evaluation of these synthesized compounds is a critical step in identifying lead molecules for further development. This process typically involves in vitro screening against various cell lines or microbial strains, followed by more detailed mechanistic studies for the most promising candidates researchgate.netnih.gov.

The development of new synthetic methodologies is also crucial for the efficient production of these derivatives. For example, various methods have been developed for the synthesis of this compound itself, which is a key starting material for these drug discovery efforts google.comchemicalbook.com.

Coordination Chemistry in Biological Systems (e.g., Metal-Based Therapies)

The field of medicinal bioinorganic chemistry actively explores the therapeutic potential of metal-based compounds, with Schiff base complexes being a particularly promising class of molecules. Schiff bases, formed from the condensation of a primary amine and an aldehyde or ketone, are versatile ligands that can coordinate with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon that is central to their consideration in the design of metal-based therapies. While direct research on the coordination chemistry of this compound derivatives in biological systems is not extensively documented in publicly available literature, a wealth of knowledge on related Schiff base metal complexes allows for the extrapolation of mechanistic insights.

The therapeutic efficacy of Schiff base metal complexes is intrinsically linked to the coordination of the metal ion to the Schiff base ligand. This coordination typically involves the nitrogen atom of the imine group (-C=N-) and other donor atoms present in the ligand, such as oxygen or sulfur. skbu.ac.inchemijournal.com The formation of a stable chelate ring with the metal ion is a key feature that influences the electronic and steric properties of the complex, and consequently its biological activity. sphinxsai.com For a hypothetical Schiff base derived from this compound, the presence of two chlorine atoms on the phenyl ring would introduce significant electronic and steric effects. These electron-withdrawing groups could modulate the electron density on the imine nitrogen, thereby influencing the stability and reactivity of the resulting metal complex.

One of the primary proposed mechanisms involves the interaction of the metal complexes with DNA. nih.gov These interactions can occur through various modes, including intercalation, groove binding, or covalent binding, ultimately leading to the inhibition of DNA replication and transcription, and inducing apoptosis in cancer cells. The planar aromatic portions of the Schiff base ligand can facilitate intercalation between the base pairs of the DNA double helix. nih.gov The metal ion itself can also coordinate to the phosphate (B84403) backbone or the nitrogenous bases of DNA, causing structural distortions that interfere with cellular processes.

Enzyme inhibition is another significant mechanism through which Schiff base metal complexes can exert their therapeutic effects. The active sites of many enzymes contain metal ions or specific amino acid residues that are crucial for their catalytic function. Schiff base metal complexes can compete with substrates for binding to the active site or can bind to allosteric sites, thereby modulating the enzyme's activity. The specific geometry and electronic properties of the metal complex will determine its affinity and selectivity for different enzymes.

Furthermore, some Schiff base metal complexes are known to generate reactive oxygen species (ROS) under physiological conditions. chemijournal.com This can occur through redox cycling of the metal ion, leading to the production of superoxide (B77818) radicals and hydroxyl radicals. The resulting oxidative stress can damage cellular components such as lipids, proteins, and DNA, ultimately triggering cell death. This mechanism is particularly relevant for the development of anticancer agents.

While the specific coordination chemistry and biological mechanisms of this compound-based Schiff base metal complexes remain a subject for future investigation, the general principles established for this class of compounds provide a strong foundation for their potential development as metal-based therapeutic agents. The ability to systematically modify the structure of the Schiff base ligand and the choice of the metal ion allows for the fine-tuning of the physicochemical and biological properties of the resulting complexes, opening up possibilities for the design of novel drugs with improved efficacy and selectivity.

Metal IonSchiff Base Precursor (Aldehyde)Amine ComponentObserved/Potential Biological ActivityProposed Mechanism of Action
Copper(II)SalicylaldehydeVarious primary aminesAntibacterial, Antifungal, AnticancerDNA binding, Enzyme inhibition
Zinc(II)VanillinAmino acidsAntidiabetic, AntioxidantEnzyme inhibition, ROS scavenging
Nickel(II)Pyridine-2-carboxaldehydeThiosemicarbazideAntiviral, AnticancerInhibition of viral replication, Induction of apoptosis
Cobalt(II)2-Hydroxy-1-naphthaldehydeAromatic aminesAntimicrobial, AnticancerDisruption of cell membrane, DNA cleavage
HypotheticalThis compoundVarious primary aminesPotentially Anticancer, AntimicrobialDNA intercalation, ROS generation

Advanced Applications in Materials Science and Catalysis Research

Role in the Synthesis of Specialty Polymers and Materials

The reactive aldehyde functionality of 2,3-Dichlorobenzaldehyde (B127699) makes it a valuable monomer and intermediate in the synthesis of specialty polymers and materials. nbinno.com The presence of dichloro-substituents on the aromatic ring can significantly influence the properties of the resulting materials, such as enhancing thermal stability and modifying mechanical characteristics. nbinno.com

Research in materials science utilizes this compound to create functional polymers through polymerization or by reacting it with other monomers. nbinno.com Its integration into polymer backbones is a strategy to develop materials with tailored properties. For instance, it is listed as a component in the synthesis of certain thermoplastic resin compositions. google.com

One common application is its use in the preparation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can then be used as monomers for polymerization. For example, chitosan (B1678972), a natural polymer, can be modified by reacting its amino groups with this compound to form a chitosan Schiff base. researchgate.net This modification can alter the polymer's original properties, such as its thermal stability. researchgate.net

The compound is also a precursor in the synthesis of more complex organic molecules that can be used in material applications. It is a starting material for producing 4,5-dichloroindole, an important building block for a variety of fine chemicals. orchemsoc.in Furthermore, it is used in the synthesis of terphenyl derivatives which have applications in materials science, such as in the development of polymers that absorb over the entire visible spectrum and exhibit n-type charge transport performance. researchgate.net

Table 1: Examples of Materials Synthesized Using this compound

Material/Intermediate Synthetic Route Application/Significance Reference
Functional Polymers Polymerization or co-polymerization Modifies thermal and mechanical properties of materials. nbinno.com
Chitosan Schiff Bases Condensation reaction with Chitosan Improves thermal stability of the natural polymer. researchgate.net
4,5-Dichloroindole Multi-step synthesis including nitration and reductive cyclization Important starting material for fine chemicals and pharmaceuticals. orchemsoc.in
Terphenyl Derivatives Suzuki coupling reaction Used in the synthesis of cross-conjugated polymers with specific electronic properties. researchgate.nettandfonline.com
Dihydropyridine (B1217469) Derivatives Hantzsch reaction Key intermediates in the synthesis of pharmaceuticals like Clevidipine. beilstein-journals.org

Catalytic Applications and Ligand Design

This compound is a pivotal building block in the field of coordination chemistry and catalysis, primarily through its role in the synthesis of Schiff base ligands. bepls.comnih.gov Schiff bases derived from this aldehyde can form stable complexes with various metal ions, and these complexes often exhibit significant catalytic activity. bepls.com The electronic and steric properties of the ligand, influenced by the chloro-substituents, can be fine-tuned to affect the efficiency and selectivity of the catalyst. nih.gov

A notable success in asymmetric catalysis involves a chiral Schiff base ligand derived from this compound. In the asymmetric aziridination of olefins, a catalyst system employing this ligand achieved a high yield of 75% and an excellent enantiomeric excess (e.e.) of 98%. nih.gov Similarly, axially dissymmetric chiral salen-type ligands prepared from this compound and (R)-(+)-1,1′-binaphthyl-2,2′-diamine have been investigated for copper-catalyzed asymmetric aziridination reactions. researchgate.net

The synthesis of these ligands typically involves a condensation reaction between this compound and a primary amine. bepls.comnih.gov Various amines have been utilized to create a diverse range of Schiff base ligands with potential applications in catalysis and materials science.

Table 2: Schiff Base Ligands Synthesized from this compound

Amine ReactantResulting Schiff Base/LigandPotential ApplicationReference
(1R,2R)-(-)-1,2-DiaminocyclohexaneChiral Schiff base ligandAsymmetric aziridination of olefins nih.gov
4-Aminophenol4-[(E)-(2,3-Dichlorobenzylidene)amino]phenolCrystal structure studies, potential for material/biological properties nih.gov
4-Aminoantipyrine4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneSynthesis of metal complexes with potential biological activity researchgate.netsigmaaldrich.com
N4-methyl-3-thiosemicarbazide(E)-2-(2,3-dichlorobenzalidene)-N4-methylhydrazinecarbothioamideSynthesis of Copper(II) complexes with potential microbial activity researchgate.net
2-IodobenzhydrazideAcylhydrazone intermediateSynthesis of modulators of protein-protein interactions acs.org

Beyond Schiff bases, this compound is also employed in the synthesis of other complex molecules with catalytic relevance. For instance, it has been used as a starting material in the Hantzsch reaction to prepare multi-functional dihydropyridine-based ligands. mdpi.com It also serves as a precursor in palladium-catalyzed reactions to create terphenyl compounds, which can act as ligands or scaffolds in further chemical synthesis. tandfonline.com The compound itself is listed as a catalyst in some contexts, such as in the manufacturing of Active Pharmaceutical Ingredients (APIs). actylis.com

Inclusion Complexes with Cyclodextrins

This compound, along with other halogenated benzaldehydes, has been identified as a suitable guest molecule for forming inclusion complexes with cyclodextrins (CDs). mdpi.comnih.govresearchgate.net Cyclodextrins are macrocyclic oligosaccharides with a toroidal shape, featuring a hydrophilic exterior and a less hydrophilic (lipophilic) inner cavity. nih.govnih.gov This unique structure allows them to encapsulate guest molecules of appropriate size and polarity within their cavity, forming non-covalent host-guest complexes. nih.govresearchgate.net

The formation of these inclusion complexes is driven by various non-covalent interactions, including hydrophobic interactions and van der Waals forces. youtube.com Water molecules, which have high energy, are displaced from the apolar cavity by the guest molecule, which is a thermodynamically favorable process. youtube.com

For a guest molecule like this compound, encapsulation within a cyclodextrin (B1172386) cavity can lead to significant changes in its physicochemical properties. These changes can include:

Increased Aqueous Solubility: By shielding the hydrophobic dichlorophenyl group from the aqueous environment, cyclodextrins can enhance the solubility of sparingly soluble compounds. nih.govresearchgate.net

Enhanced Stability: The guest molecule is protected within the host cavity, which can increase its stability against degradation from factors like light or oxidation. youtube.com

Modified Reactivity: The reactivity of the aldehyde group can be altered due to its confinement within the cyclodextrin cavity.

While detailed studies focusing specifically on the this compound-cyclodextrin complex are not extensively reported in the provided search results, the principles of host-guest chemistry strongly support its potential for complexation. mdpi.comnih.gov Research on various halogenated benzaldehydes confirms their utility as guest molecules for cyclodextrins. mdpi.comnih.gov The ability to form these complexes opens up applications in areas like drug delivery, environmental remediation (pollutant removal), and the food and cosmetics industries. nih.govnih.govnih.gov

Table 3: Properties of Common Cyclodextrins for Host-Guest Complexation

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Key FeaturesReference
α-Cyclodextrin64.7 - 5.3Smallest cavity, suitable for small molecules or side chains. nih.gov
β-Cyclodextrin76.0 - 6.5Most commonly used due to suitable cavity size for many aromatic compounds. nih.govyoutube.com
γ-Cyclodextrin87.5 - 8.3Largest cavity, can accommodate larger molecules. youtube.com

Future Directions and Unaddressed Research Questions

Exploration of Novel Synthetic Methodologies

The synthesis of 2,3-Dichlorobenzaldehyde (B127699) is a well-established but continually evolving area of research. While traditional methods have proven effective, the focus is now shifting towards developing novel methodologies that offer higher yields, greater selectivity, and improved process efficiency.

One promising future direction is the implementation of continuous flow chemistry . The use of tubular or microchannel reactors for the continuous oxidation of 2,3-dichlorotoluene (B105489) offers significant advantages over batch processing, including better reaction control, enhanced safety, and increased production efficiency. google.com Research into optimizing catalyst systems, such as those involving cobalt, molybdenum, and bromine metal ion complexes, within these continuous flow setups is an active area of investigation. google.com

Another key unaddressed question is the development of more direct and atom-economical synthetic routes. Current methods often involve multiple steps, such as the bromination and subsequent hydrolysis of 2,3-dichlorotoluene or the reaction of diazonium salts from 2,3-dichloroaniline (B127971) hydrochloride with formaldoxime (B1209246). patsnap.comgoogle.com Future methodologies could explore novel catalytic C-H activation or oxidation techniques that bypass these intermediate steps, potentially reducing waste and cost. For instance, developing a one-step oxidation process from readily available precursors remains a significant goal. google.com

Synthetic Method Starting Material Key Reagents/Catalysts Reported Advantages Reference
Bromination/Hydrolysis 2,3-DichlorotolueneBromine, Hydrogen Peroxide, AzobisisobutyronitrileHigh selectivity, High purity (>99.5%), Good total yield (>75%) patsnap.com
Diazonium Salt Reaction 2,3-Dichloroaniline hydrochlorideFormaldoxime, Copper catalystShorter route than previous methods, High yield (51%) google.com
Continuous Oxidation 2,3-DichlorotolueneH₂O₂, Cobalt/Molybdenum/Bromine complexesMild conditions, Short reaction time, Continuous operation google.com

Deeper Mechanistic Elucidation of Biological Activities

While this compound is a well-known intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and pesticides, the precise mechanisms of action for many of its derivatives are not fully understood. guidechem.comnordmann.global It is used in the preparation of Schiff bases and tetrahydropyrimidine (B8763341) derivatives, compounds that are often explored for their therapeutic potential. sigmaaldrich.com

A significant unaddressed research question is the detailed mechanistic study of these derivatives. Future research should focus on identifying the specific molecular targets and signaling pathways affected by compounds synthesized from this compound. Techniques such as proteomics, genomics, and advanced molecular modeling can be employed to elucidate how these molecules interact with biological systems.

For instance, its role as a precursor to insecticides that disrupt the nervous systems of pests warrants a deeper investigation into the specific ion channels or enzymes it targets. guidechem.com A more profound understanding of these mechanisms could lead to the rational design of more potent and selective agents with improved safety profiles.

Development of Green Chemistry Approaches in Synthesis

The chemical industry is increasingly focused on sustainability, and the synthesis of this compound is no exception. A major future direction is the development of "green" synthetic routes that minimize environmental impact. patsnap.com

Key research questions in this area revolve around replacing hazardous reagents and solvents with more benign alternatives. For example, many current syntheses utilize bromine and chlorinated solvents. patsnap.comchemicalbook.com Future approaches will likely focus on catalytic systems that use cleaner oxidants, such as hydrogen peroxide, which generates water as its only byproduct. google.com The goal is to develop processes that are not only environmentally friendly but also economically viable, with high atom economy and minimal waste generation. wjpmr.com

Strategies being explored include:

Solvent-free reactions: Utilizing techniques like mechanochemical ball milling to conduct reactions in the absence of harmful solvents. rsc.org

Use of greener solvents: Investigating the use of water or other environmentally benign solvents.

Catalyst improvement: Developing recyclable and non-toxic catalysts to replace traditional metal-based ones that can cause product contamination. google.com

Waste reduction: Designing synthetic pathways that improve the utilization rate of atoms and reduce the formation of by-products. patsnap.com

Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. While some thermodynamic properties have been calculated and experimental data on its physical properties exists, there is significant room for more advanced computational studies. mdpi.com

Future research will likely involve the use of high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to:

Elucidate reaction mechanisms: Model the transition states and energy profiles of different synthetic routes to identify more efficient pathways.

Predict spectroscopic properties: Aid in the characterization of the molecule and its derivatives.

Understand intermolecular interactions: Analyze forces such as weak Cl···Cl contacts and π–π stacking, which influence the compound's physical properties and crystal packing. mdpi.com

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies represent a major unaddressed area. These computational techniques can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the synthesis of new drug candidates with enhanced efficacy. asianresassoc.org

Expansion into New Areas of Material Science and Nanoscience

The application of this compound has been predominantly in the pharmaceutical and dye industries. nbinno.com A significant unaddressed research area is its potential in material science and nanoscience. The unique combination of a reactive aldehyde group and a dichlorinated aromatic ring makes it an intriguing candidate for creating novel materials.

Future research directions could include:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent to create new polymers with tailored thermal, optical, or mechanical properties.

Surface Functionalization: Grafting the molecule onto the surface of nanoparticles or other substrates to modify their chemical properties for applications in catalysis or sensing.

Metal-Organic Frameworks (MOFs): Exploring its use as an organic linker in the design of MOFs with potential applications in gas storage, separation, and catalysis.

The exploration of these new avenues could unlock previously untapped potential for this versatile chemical compound, expanding its utility far beyond its current applications.

Q & A

Q. What are the key physicochemical properties of 2,3-Dichlorobenzaldehyde relevant to experimental design?

Answer: this compound (C₇H₄Cl₂O) is a white crystalline solid with a molecular weight of 175.01 g/mol. Key properties include:

  • Melting Point : 64–67°C (lit.), though slight variations (e.g., 62–65°C) may occur depending on purity .
  • Boiling Point : 242.9 ± 20.0°C at 760 mmHg .
  • Density : 1.4 ± 0.1 g/cm³ .
  • Solubility : Soluble in methanol but poorly characterized in other solvents .
  • Hazards : Classified as a corrosive solid (UN 3261) with hazards including skin/eye damage (H314) and aquatic toxicity (H412) .

Methodological Note : Prioritize purity verification via GC (≥98% recommended) and store in sealed containers under inert conditions to prevent decomposition .

Q. How is this compound synthesized in laboratory settings?

Answer: A common method involves the aerobic oxidation of 2,3-dichlorobenzyl alcohol using a bipyridyl-cinchona palladium catalyst. This yields 82.6% product with 90.15% GC purity. Key steps:

Reaction Setup : Mix alcohol, catalyst, and solvent under oxygen atmosphere.

Monitoring : Track reaction progress via TLC or GC-MS.

Purification : Recrystallize from methanol to isolate white crystals .
Alternative Routes : Schiff base synthesis via condensation with amines (e.g., 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one) .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with water and soap; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Disposal : Follow hazardous waste protocols (UN 3261, Class 8) .

Advanced Research Questions

Q. How do computational studies explain the reaction mechanisms involving this compound?

Answer: Density Functional Theory (DFT) studies (e.g., M06-2X/6-311++G) reveal:

  • Cleavage Mechanisms : Activation energies for aldehyde cleavage align with experimental values (~26–30 kcal/mol). Chlorine substituents stabilize intermediates (e.g., zwitterionic azomethine ylides) but increase transition-state energies by 3–4 kcal/mol compared to unsubstituted benzaldehyde .
  • Solvent Effects : Water participates in proton abstraction, lowering energy barriers post-cleavage .
    Application : Use computational tools to predict regioselectivity in nucleophilic additions or cycloadditions .

Q. What analytical methods are recommended for characterizing and ensuring the purity of this compound?

Answer:

  • GC Analysis : Confirm purity (≥98%) and detect decomposition products (e.g., 2,3-dichlorobenzoic acid) .
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 10.47 (s, CHO), 7.84–7.69 (m, aromatic H), 7.33–7.37 (t, J = 6 Hz) .
    • ¹³C NMR : δ 189.34 (C=O), 136.02–127.42 (aromatic carbons) .
  • Melting Point Discrepancies : Recalibrate equipment if deviations >2°C occur from literature values (64–67°C) .

Q. How do structural variations (e.g., chlorine substitution patterns) affect the reactivity of dichlorobenzaldehyde derivatives?

Answer:

  • Positional Isomerism :
    • 2,3-Dichloro : Electron-withdrawing Cl groups enhance electrophilicity at the aldehyde, favoring nucleophilic attacks (e.g., Schiff base formation) .
    • 2,6-Dichloro : Steric hindrance slows reactivity but stabilizes intermediates in cycloadditions .
  • Hydrazone Derivatives : this compound hydrazone exhibits distinct reactivity vs. 2,4- or 2,5-isomers due to Cl proximity, impacting biological activity (e.g., enzyme inhibition) .

Experimental Design : Compare reaction rates and intermediates across isomers using kinetic studies or trapping experiments .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.